molecular formula C26H26Cl2P2Pd+2 B12359425 Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-

Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-

Cat. No.: B12359425
M. Wt: 577.8 g/mol
InChI Key: LDJXFZUGZASGIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- typically involves the reaction of palladium(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe) in an inert atmosphere. The reaction is usually carried out in a solvent such as acetonitrile or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. In cross-coupling reactions, the products are typically biaryl compounds .

Scientific Research Applications

Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.

    Industry: The compound is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism by which Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- exerts its catalytic effects involves the coordination of the palladium center with the substrates. This coordination facilitates the activation of the substrates, allowing for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

  • Palladium(II) acetate
  • Palladium(II) chloride
  • Palladium, dichloro[1,1’-bis(diphenylphosphino)ferrocene]

Uniqueness

Compared to similar compounds, Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)- is unique due to its specific ligand environment, which provides enhanced stability and reactivity in catalytic applications. This makes it particularly effective in cross-coupling reactions .

Properties

Molecular Formula

C26H26Cl2P2Pd+2

Molecular Weight

577.8 g/mol

IUPAC Name

dichloropalladium;2-diphenylphosphaniumylethyl(diphenyl)phosphanium

InChI

InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2

InChI Key

LDJXFZUGZASGIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl

Origin of Product

United States

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